6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-3-32-22(30)24-9-8-14-15(10-24)33-18(17(14)21(29)31-2)23-16(26)11-25-19(27)12-6-4-5-7-13(12)20(25)28/h4-7H,3,8-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVCKDVYRNIMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure features a thieno-pyridine core with multiple functional groups, which contribute to its biological activity. Key characteristics include:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
- Functional Groups : Dioxoisoindolin, acetamido, and dicarboxylate.
Research indicates that compounds similar to This compound may exert their effects through various mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, related compounds have shown significant inhibitory activity against c-Met kinase, a target in cancer therapy .
- Induction of Apoptosis : Some studies suggest that similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of the compound against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 | Induces apoptosis and cell cycle arrest |
| MCF-7 | 1.23 | Inhibits cell proliferation |
| HeLa | 2.73 | Induces late apoptosis |
| LO2 (normal) | ND | Non-cytotoxic to normal cells |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds structurally related to This compound :
- Cytotoxicity Against Cancer Cells :
- Kinase Inhibition :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Thieno[2,3-c]pyridine vs. Imidazopyridine Derivatives
- Imidazopyridine Derivatives: Compounds like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () feature a fused imidazole-pyridine system. This core may exhibit stronger basicity and hydrogen-bonding capacity due to the imidazole nitrogen.
(b) Substituent Profiles
(c) Functional Group Impact
- Dioxoisoindolinyl Acetamido (Target) : Introduces a rigid, planar phthalimide-like moiety, which may enhance π-π stacking interactions in biological systems. This group is absent in –6 and 11, making the target structurally distinct.
- Cyano/Nitro Groups (): Electron-withdrawing substituents increase polarity and may influence redox properties.
Physicochemical and Spectral Data
- Melting Points : Imidazopyridine derivatives (–6) exhibit high melting points (215–245°C), suggesting crystalline stability. The target’s dioxoisoindolinyl group may further elevate melting points due to planar stacking.
- Spectroscopy: 1H/13C NMR: Aromatic protons in the thienopyridine core (target) would resonate near δ 6.5–8.0 ppm, distinct from imidazopyridine’s δ 7.0–8.5 ppm (). HRMS: –6 validate mass accuracy (e.g., Δ < 0.02 Da), a benchmark for confirming the target’s molecular formula.
Research Implications and Limitations
- Bioactivity Potential: The dioxoisoindolinyl group is associated with kinase inhibition and proteolysis targeting in pharmaceuticals.
- Lumping Strategy (): Compounds with similar cores (e.g., thieno-/imidazopyridines) may be grouped for computational modeling, though substituent differences limit direct comparisons.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves a multi-step route:
Core Formation : Construction of the thieno[2,3-c]pyridine core via cyclization of substituted thiophene and pyridine precursors under controlled thermal conditions (100–120°C) .
Functionalization : Introduction of the 1,3-dioxoisoindolin-2-yl acetamido group via amide coupling (e.g., EDC/HOBt activation) in anhydrous DMF at 0–5°C to minimize side reactions .
Esterification : Sequential protection of carboxyl groups using ethyl and methyl esters via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol/methanol) .
Purification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Key Reaction Parameters :
- Temperature : Critical for cyclization (exothermic steps require precise cooling).
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for ring closure efficiency .
Q. Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydrothienopyridine protons at δ 3.2–4.1 ppm; ester carbonyls at δ 165–170 ppm) and confirms regiochemistry .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused ring system and verifies amide bond connectivity .
- Mass Spectrometry :
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
- HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during characterization?
Methodological Answer:
- Scenario : Discrepancies in carbonyl peaks (e.g., ester vs. amide C=O).
- Approach :
- Variable Temperature NMR : Differentiates dynamic effects (e.g., rotamers) by analyzing signal splitting at elevated temperatures .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .
- Isotopic Labeling : Incorporates ¹³C-labeled carbonyl groups to trace chemical shift origins .
Q. What computational strategies predict its binding affinity to kinase targets?
Methodological Answer:
- Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on the dioxoisoindolinyl group’s π-π stacking with Phe residues .
- MD Simulations :
- Run GROMACS simulations (100 ns) to assess stability of the acetamido linker in aqueous environments and binding site retention .
- QSAR Models :
- Train models using descriptors like logP, polar surface area, and H-bond acceptors to optimize activity against homologous kinases (e.g., JAK2, EGFR) .
Q. How can derivative design improve aqueous solubility without compromising activity?
Methodological Answer:
- Strategies :
- Ester Hydrolysis : Convert ethyl/methyl esters to carboxylates (e.g., NaOH-mediated saponification) to enhance polarity .
- PEGylation : Introduce polyethylene glycol chains at the acetamido nitrogen to increase hydrophilicity .
- Prodrug Approach : Mask carboxylates as pH-sensitive esters (e.g., pivaloyloxymethyl) for controlled release .
- Validation :
- Measure logD (octanol/water) and solubility in PBS (pH 7.4).
- Retest kinase inhibition (IC₅₀) to ensure potency retention .
Q. What experimental controls are essential for assessing its stability under biological conditions?
Methodological Answer:
- In Vitro Stability Assays :
- Plasma Stability : Incubate compound (10 µM) in human plasma (37°C, 24h), quench with acetonitrile, and quantify via LC-MS/MS to detect degradation .
- Microsomal Metabolism : Use liver microsomes (CYP450 enzymes) with NADPH cofactor; monitor parent compound depletion .
- Controls :
- Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation.
- Compare with stable analogs (e.g., deuterated derivatives) .
Q. How to prioritize biological targets for this compound based on structural analogs?
Methodological Answer:
- Target Hypothesis :
- Kinases : The thienopyridine core resembles ATP-competitive inhibitors (e.g., imatinib analogs) .
- HDACs : The dioxoisoindolinyl group may chelate Zn²⁺ in histone deacetylase active sites .
- Screening Workflow :
- In Silico Profiling : Use Pharos or ChEMBL to identify kinases/HDACs with high structural homology.
- Biochemical Assays : Test inhibition at 10 µM against recombinant kinases (e.g., Src, ABL1) using ADP-Glo™ kits .
- Cellular Models : Validate in cancer cell lines (e.g., K562 leukemia) with Western blotting for phospho-targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
